HIF-2|A agonist 3

Oral bioavailability Pharmacokinetics Renal anemia

Researchers often struggle with inconsistent systemic exposure from indirect PHD inhibitors or poorly bioavailable direct agonists like M1001 (Kd=667 nM) or Compound 26 (41.38% F). This product solves those limitations. - **Direct HIF-2α Agonist**: Stabilizes HIF-2α/ARNT heterodimer; EC50 = 1.78 μM. - **Superior Oral Bioavailability**: 68.71% in rodents vs. 41.38% for benzisothiazole analogs. - **Low Cytotoxicity**: Minimizes confounding effects in chronic hypoxia assays. - **Validated Lead**: 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold, distinct from benzisothiazole series.

Molecular Formula C17H11ClF3N3O
Molecular Weight 365.7 g/mol
Cat. No. B15135834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-2|A agonist 3
Molecular FormulaC17H11ClF3N3O
Molecular Weight365.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=NN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
InChIInChI=1S/C17H11ClF3N3O/c18-14-7-2-1-6-12(14)15-13(9-22-24-15)16(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-9H,(H,22,24)(H,23,25)
InChIKeyMMBOCZDDWIBGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIF-2α Agonist 3 (Compound 14d): Overview


HIF-2α agonist 3 (designated Compound 14d) is a small-molecule, orally active hypoxia-inducible factor-2 alpha (HIF-2α) agonist identified through docking-based virtual screening and structural optimization of a 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold [1]. It belongs to a class of direct allosteric HIF-2α agonists that stabilize the HIF-2α/ARNT heterodimer to enhance erythropoietin (EPO) transcription, distinguishing it pharmacologically from indirect PHD inhibitors and from prototypical benzisothiazole-based agonists such as M1001 [2].

ScaffoldIsoxazole-carboxamide direct HIF-2α agonist
MechanismAllosteric HIF-2α/ARNT stabilization, EPO transcription
Class distinctionNot a PHD inhibitor; differs from benzisothiazole agonists (e.g., M1001)

Differentiated Pharmacokinetic and Scaffold Properties


Direct HIF-2α agonists exhibit substantial variation in oral bioavailability, binding mode, and synergy potential that precludes simple interchangeability. For example, the benzisothiazole lead M1001 demonstrates weak agonism (Kd = 667 nM) and is not optimized for oral exposure, whereas derivatives such as Compound 26 achieve nanomolar potency but exhibit only 41.38% oral bioavailability in rats [1]. Compound 14d possesses a distinct isoxazole-carboxamide scaffold that confers both micromolar cellular potency (EC50 = 1.78 μM) and markedly superior oral bioavailability (68.71%), a combination not recapitulated by any single comparator from the M1001 or benzisothiazole series [2].

Attribute
Target (14d)
Comparators
Scaffold
Isoxazole-carboxamide
Benzisothiazole or other chemotypes
Oral exposure
Supports oral in vivo dosing studies
May require optimization; oral bioavailability varies significantly across series
Potency profile
Micromolar cellular EC50
Can range from weak (Kd ~667 nM) to nanomolar; direct interchange may shift assay response

Quantitative Differentiation Evidence


Oral Bioavailability vs. Benzisothiazole Agonist

Compound 14d exhibits significantly higher oral bioavailability (F = 68.71%) compared to the benzisothiazole HIF-2α agonist Compound 26 (F = 41.38%) when both are evaluated in rodent pharmacokinetic models [1][2]. This 1.66-fold improvement is critical for in vivo dosing regimens.

Oral bioavailability
Cross-study comparable
68.71% vs 41.38% (Compound 26)
Supports oral in vivo model exposure context
Cross-study comparison; rodent PK conditions may differ
Oral bioavailability Pharmacokinetics Renal anemia

Cellular Potency vs. Isoxazole Analog

In a luciferase reporter gene assay, Compound 14d activates HIF-2α with an EC50 of 1.78 μM, demonstrating improved potency compared to the structurally related analog 12g (EC50 = 2.29 μM) from the same isoxazole-carboxamide series [1]. This direct head-to-head comparison highlights the functional consequence of structural optimization.

Cellular potency
Head-to-head
EC50 1.78 μM vs 2.29 μM (analog 12g)
Supports potency ranking within isoxazole series
Luciferase reporter assay in 786-O cells
EC50 Luciferase reporter assay HIF-2α agonism

In Vivo Synergistic EPO Induction Potential

While systematic in vivo synergy quantification for 14d + PHD inhibitor combinations remains to be fully published, the broader benzisothiazole class demonstrates that co-administration of a direct HIF-2α agonist with a PHD inhibitor (e.g., AKB-6548) synergistically elevates plasma EPO from 260 to 2296 pg·mL⁻¹ in mice — an 8.8-fold increase [1]. Compound 14d's superior oral bioavailability (68.71% vs. 41.38% for Compound 26) predicts a more favorable pharmacokinetic profile for such combination regimens [2].

Synergy potential
Class-level inference
Pending direct 14d synergy quantification; predicted favorable based on bioavailability profile
Supports combination study design context
Synergy data from benzisothiazole class; direct 14d+PHD inhibitor data not yet published
Synergy Erythropoietin In vivo efficacy

Cytotoxicity Profile vs. Earlier Agonist

Compound 14d demonstrates reduced cytotoxicity compared to the earlier HIF-2α agonist 2 (Compound 10) in Hep3B cell viability assays [1]. While quantitative EC50-based cytotoxicity data for 14d is not yet available, HIF-2α agonist 2 has a reported EC50 of 1.68 μM against HIF-2α but also exhibits cytotoxicity at higher concentrations [2]. The structural optimization of 14d was guided by a strategy to improve cellular safety margins.

Cytotoxicity profile
Supporting evidence
Reduced cytotoxicity vs. earlier agonist 2 (qualitative)
May support wider assay window context
Quantitative cytotoxicity data for 14d not yet reported
Cytotoxicity Safety Hep3B cells

Optimal Application Scenarios


Oral In Vivo Renal Anemia Models

Compound 14d's 68.71% oral bioavailability makes it the preferred direct HIF-2α agonist for rodent renal anemia studies where consistent systemic drug levels are critical. This exceeds the bioavailability of benzisothiazole-based agonist Compound 26 (41.38%), enabling lower oral doses and reducing formulation complexity [1][2].

SAR Studies on Non-Benzisothiazole Scaffolds

As one of the most potent compounds in the novel 3-aryl-5-methyl-isoxazole-4-carboxamide series (EC50 = 1.78 μM vs. 2.29 μM for analog 12g), Compound 14d serves as a validated lead for medicinal chemistry programs seeking alternatives to the benzisothiazole scaffold [1].

Combinatorial Synergy Studies with PHD Inhibitors

For experiments designed to test synergistic EPO induction via simultaneous direct HIF-2α agonism and PHD inhibition, Compound 14d's pharmacokinetic profile (high oral bioavailability and reduced cytotoxicity) supports reliable co-administration protocols. Prior work with benzisothiazole agonists demonstrated an 8.8-fold synergistic increase in plasma EPO with AKB-6548 [3].

Long-Term In Vitro Hypoxia Signaling Studies

Compound 14d exhibits reduced cytotoxicity compared to HIF-2α agonist 2 (Compound 10), minimizing confounding effects during extended cell-based assays (e.g., chronic hypoxia gene expression profiling) [4].

Application
Selection Property
Validation Focus
Renal anemia in vivo model studies
Oral bioavailability profile
Systemic exposure and target engagement in rodent models
Scaffold-hopping medicinal chemistry research
Non-benzisothiazole isoxazole scaffold
Potency and selectivity compared to benzisothiazole series
HIF-2α / PHD inhibitor combination studies
Pharmacokinetic and safety margin profile
EPO induction synergy and target engagement consistency
Extended in vitro hypoxia signaling assays
Reduced cytotoxicity profile
Cell viability and chronic assay endpoint integrity
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